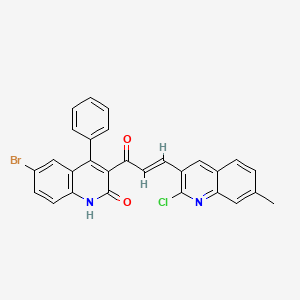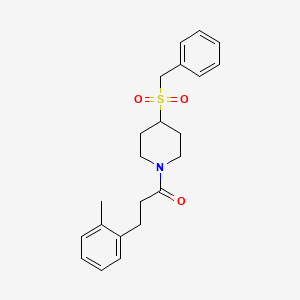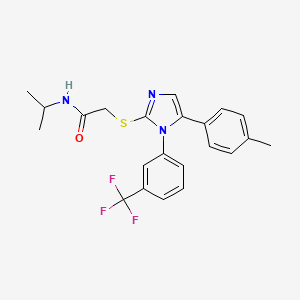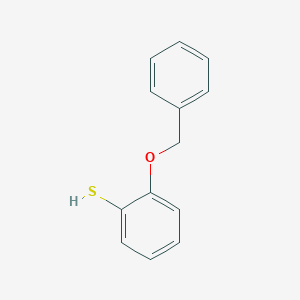
7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to the specified compound involves several chemical reactions, including sigmatropic rearrangements and condensation processes. For example, derivatives have been synthesized with high yields through regioselective thermal [3s, 3s] sigmatropic rearrangement in refluxing chlorobenzene. The synthesis routes are designed to introduce various substituents, demonstrating the versatility and potential for chemical modification in this class of compounds (Majumdar & Das, 1998).
Molecular Structure Analysis
The crystal structure and molecular configuration of similar compounds reveal significant insights into their structural attributes. For instance, studies have shown that the molecular structure of these compounds can exhibit different crystal structures despite having similar molecular constitutions. Such diversity in crystallography underscores the complexity and variability in the molecular architecture of these derivatives (Cruz et al., 2008).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactive nature and the possibility of further chemical transformations. The reactions include interactions with phosphorus ylides, leading to the formation of novel oxazolones and other derivatives, indicating a wide range of chemical behaviors and potential for synthesis of diverse compounds (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties, including crystallinity and solvation behavior, have been extensively studied. These studies highlight the importance of solvents and their interactions with the compound, affecting the crystal structure and physical characteristics. The isomorphism observed in derivatives indicates that slight modifications in the chemical structure can lead to significant changes in physical properties (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards oxidizing agents and the ability to undergo various chemical transformations, illustrate the compound's versatility and potential utility in chemical synthesis. The use of specific reagents for oxidation processes underlines the compound's chemical behavior and its responsiveness to different chemical conditions (Zolfigol et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Researchers have synthesized new derivatives like 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione, which are structurally related to the compound . These compounds were analyzed using spectroscopic methods (1H-NMR, 13C-NMR, and MS spectrometry) to elucidate their structures (Gobouri, 2020).
Anticancer, Anti-HIV, and Antimicrobial Activities
- Triazino and triazolo[4,3-e]purine derivatives, closely related to the specified compound, have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited considerable activity against melanoma, lung cancer, and breast cancer, and moderate anti-HIV-1 activity (Ashour et al., 2012).
Reactions with NH-Azoles
- Research on reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with similar compounds like 3,5-dimethylpyrazole and 1,3-dimethyl-3,7-dihydropurine-2,6-dione has been conducted. The structural dependence of reaction products on the relative rate of substitution of leaving groups in reagents was studied (Khaliullin et al., 2014).
Serotonin Receptor Affinity and Pharmacological Evaluation
- Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar to the compound , have been evaluated for their affinity towards serotonin receptors. This includes exploring their potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Synthesis of Hydrazine Functional Derivatives
- Hydrazine functional derivatives, such as 7-R-8-hydrazine derivatives of 1,3-dimethylxantine, have been synthesized and analyzed for potential as biologically active substances. These derivatives are closely related to the compound (Korobko, 2016).
Antimicrobial Activity of Derivatives
- 8-Chloro-theophylline derivatives, structurally related to the compound, have been synthesized and evaluated for their antimicrobial activity. This includes the characterization of new compounds through various spectroscopic analyses (Abdul-Reda & Abdul-Ameer, 2018).
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c1-10-8-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-4-6-13(19)7-5-12/h4-8H,9H2,1-3H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNBTLQOQSDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

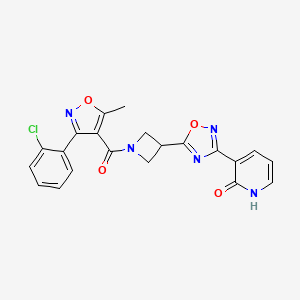

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
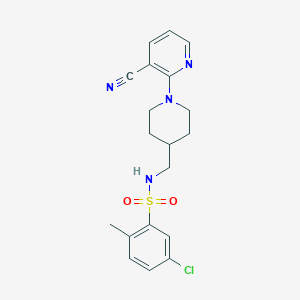
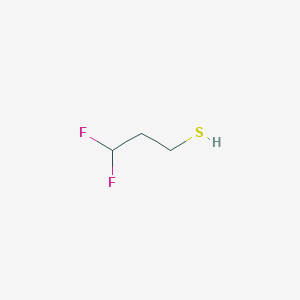
![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
